![molecular formula C16H15BrN2 B5845714 2-(3-bromophenyl)-1-propyl-1H-1,3-benzodiazole](/img/structure/B5845714.png)
2-(3-bromophenyl)-1-propyl-1H-1,3-benzodiazole
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Overview
Description
2-(3-Bromophenyl)-1-propyl-1H-1,3-benzodiazole is a chemical compound that belongs to the class of benzodiazoles. Benzodiazoles are heterocyclic aromatic organic compounds that contain a benzene ring fused to a diazole ring. The presence of a bromophenyl group and a propyl chain in this compound makes it unique and potentially useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-bromophenyl)-1-propyl-1H-1,3-benzodiazole typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: The starting material, benzene, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group.
Bromination: The amine group is brominated to introduce the bromophenyl group.
Cyclization: The bromophenyl compound undergoes cyclization with a propyl chain to form the final benzodiazole structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromophenyl)-1-propyl-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can modify the bromophenyl group or the benzodiazole ring.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various functionalized benzodiazole compounds.
Scientific Research Applications
2-(3-Bromophenyl)-1-propyl-1H-1,3-benzodiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(3-bromophenyl)-1-propyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The bromophenyl group can interact with various enzymes and receptors, potentially inhibiting their activity. The benzodiazole ring may also play a role in stabilizing the compound’s interaction with its targets. Pathways involved in its mechanism of action include signal transduction and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromophenyl)-1-propyl-1H-1,3-benzodiazole
- 2-(3-Chlorophenyl)-1-propyl-1H-1,3-benzodiazole
- 2-(3-Bromophenyl)-1-ethyl-1H-1,3-benzodiazole
Uniqueness
2-(3-Bromophenyl)-1-propyl-1H-1,3-benzodiazole is unique due to the specific positioning of the bromophenyl group and the length of the propyl chain
Properties
IUPAC Name |
2-(3-bromophenyl)-1-propylbenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2/c1-2-10-19-15-9-4-3-8-14(15)18-16(19)12-6-5-7-13(17)11-12/h3-9,11H,2,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYJXNJKMFILBOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1C3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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